Product packaging for beta-Ergocryptine(Cat. No.:)

beta-Ergocryptine

Cat. No.: B8611016
M. Wt: 575.7 g/mol
InChI Key: YYWXOXLDOMRDHW-SGVWFJRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Ergocryptine is an ergopeptine alkaloid isolated from the fungus Claviceps purpurea and serves as a key compound in pharmacological and biosynthetic research . It acts primarily as a dopamine receptor agonist , making it a valuable tool for studying dopaminergic pathways in the brain, with historical relevance to the research of conditions like Parkinson's disease and hyperprolactinemia . The structural difference between the α- and β-isomers of ergocryptine lies in a single methyl group, a consequence of the biosynthetic process where the proteinogenic amino acid isoleucine is incorporated in place of leucine . This compound is also a known starting material for the synthesis of bromocriptine . Recent research utilizes this compound to study nonribosomal peptide synthetases (NRPSs), specifically d-lysergyl peptide synthetases (LPSAs), which are responsible for the assembly of ergopeptines in fungi . Its molecular formula is C 32 H 41 N 5 O 5 and it has a molar mass of 575.710 g·mol⁻¹ . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N5O5 B8611016 beta-Ergocryptine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H41N5O5

Molecular Weight

575.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27+,31+,32-/m0/s1

InChI Key

YYWXOXLDOMRDHW-SGVWFJRMSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Origin of Product

United States

Ii. Biosynthesis of β Ergocryptine

Natural Occurrence and Producing Organisms

Ergot alkaloids, including β-Ergocryptine, are predominantly produced by fungi, particularly those belonging to the phylum Ascomycota mdpi.com. While some plants are found to contain these alkaloids, their presence is typically attributed to symbiotic fungal associations rather than endogenous plant biosynthesis nih.govresearchgate.net.

The primary producers of ergot alkaloids are fungi within the family Clavicipitaceae, notably species of the genus Claviceps, such as Claviceps purpurea mdpi.comontosight.aicymitquimica.com. Other fungal genera known to possess ergot alkaloid gene clusters and produce these compounds include Epichloë (including Neotyphodium spp.), Aspergillus (e.g., Aspergillus fumigatus, Aspergillus oryzae), and Penicillium mdpi.comwvu.edunrib.go.jp. The specific profile of ergot alkaloids produced by a fungus is influenced by the presence or absence of pathway genes and the substrate/product specificities of the encoded enzymes nih.gov.

The following table summarizes key fungal genera involved in ergot alkaloid production:

Fungal GenusRelevance to Ergot Alkaloid Production
ClavicepsPrimary and well-studied producer, especially C. purpurea, which produces ergopeptines like ergocryptine mdpi.comcymitquimica.com.
EpichloëSymbiotic endophytes, including Neotyphodium species, known for producing ergovaline (B115165) and other ergot alkaloids mdpi.comnih.gov.
AspergillusCertain species, such as A. fumigatus and A. oryzae, contain homologous genes for ergot alkaloid biosynthesis and can produce various ergot alkaloids mdpi.comwvu.edunrib.go.jp.
PenicilliumIdentified to contain ergot alkaloid gene clusters mdpi.comwvu.edu.

Ergot alkaloids can be found in plant families such as Convolvulaceae and Poaceae, which serve as hosts for fungi from the Clavicipitaceae family mdpi.com. For instance, β-Ergocryptine has been reported in Festuca rubra nih.gov. However, research indicates that the biosynthesis of ergoline (B1233604) alkaloids in these plants is not endogenous to the plant tissue itself but rather occurs within the associated clavicipitalean fungi nih.govresearchgate.net. Experiments feeding isotopically labeled precursors to plants like Ipomoea asarifolia have shown that the biosynthetic capacity for ergoline alkaloids is detectable in the fungus but not in the plant nih.govresearchgate.net.

Fungal Genera (e.g., Claviceps, Aspergillus, Penicillium, Epichloë)

Precursor Pathways and Ergoline Core Formation

The formation of the ergoline core, a tetracyclic ring system central to β-Ergocryptine, involves a series of intricate enzymatic steps starting from specific metabolic precursors mdpi.comontosight.ai.

The initial and committed step in ergot alkaloid biosynthesis is the prenylation of L-Tryptophan mdpi.comrsc.orgresearchgate.net. This reaction involves the C4-prenylation of L-Tryptophan using Dimethylallyl Diphosphate (B83284) (DMAPP) as the prenyl donor mdpi.comrsc.orgresearchgate.net. The enzyme catalyzing this crucial step is 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 in Aspergillus fumigatus mdpi.comwikipedia.orgresearchgate.netnih.gov. Biochemical and structural studies have confirmed the formation of 4-γ,γ-dimethylallyltryptophan (DMAT) as the product of this reaction mdpi.com.

DMAPP itself is an isoprenoid precursor derived from two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway nih.govwikipedia.org. In fungi, the mevalonate pathway is typically responsible for DMAPP production wikipedia.orgresearchgate.netwikipedia.orgnih.gov.

Following the initial prenylation, DMAT undergoes N-methylation. This step involves the N-methylation of DMAT to yield 4-dimethyl-L-abrine (N-Me-DMAT), with S-adenosylmethionine (SAM) serving as the methyl source wikipedia.org. The enzyme responsible for this N-methylation is EasF, also referred to as FgaMT in A. fumigatus wikipedia.org.

Subsequently, N-Me-DMAT is transformed into Chanoclavine-I, a tricyclic intermediate wikipedia.orgrsc.orgnih.gov. This conversion is a complex process involving a proposed series of successive oxidation steps that catalyze the intramolecular cyclization of the prenyl and indole (B1671886) moieties to form ring C rsc.org. Specifically, enzymes EasE and EasC (FgaOx1 and FgaCat in A. fumigatus, respectively) are both required for the generation of Chanoclavine-I from 4-dimethylallyl abrine (B1665380) wikipedia.org.

Chanoclavine-I is further oxidized to chanoclavine-I aldehyde by the NAD+-dependent enzyme EasD (FgaDH in A. fumigatus) wikipedia.orgnih.gov. Chanoclavine-I aldehyde represents a significant branch point in the ergot alkaloid biosynthetic pathway, leading to the synthesis of various ergot alkaloids depending on the specific fungal species wikipedia.orgnih.gov. In Claviceps purpurea, for example, chanoclavine-I aldehyde is converted to agroclavine (B1664434) via EasA (FgaOx3), which then progresses towards lysergic acid wikipedia.orggoogle.com.

Lysergic acid is a critical branch point in the biosynthesis of ergoamides and ergopeptines, including β-Ergocryptine wikipedia.org. For the synthesis of ergopeptines like β-Ergocryptine, the tripeptide moiety is subsequently installed onto lysergic acid by Non-Ribosomal Peptide Synthetases (NRPS) wikipedia.org. Specifically, D-lysergyl peptide synthases (LPS) 1 and 2 are responsible for connecting the tripeptide to lysergic acid wikipedia.org. The distinction between α- and β-Ergocryptine arises at this stage, with the alpha form incorporating leucine (B10760876) and the beta form incorporating isoleucine into the peptide chain wikipedia.org.

Early Stage Enzymatic Transformations (e.g., N-methylation, Chanoclavine-I formation)

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Peptide Assembly

Ergopeptines, such as β-Ergocryptine, are assembled through a highly organized process catalyzed by D-lysergyl peptide synthetases (LPSs), which are members of the non-ribosomal peptide synthetase (NRPS) family. rsc.orgresearchgate.net Unlike ribosomal protein synthesis, NRPS systems synthesize peptides independently of messenger RNA templates, instead relying on a modular architecture to select, activate, and ligate specific amino acids. A typical NRPS module is characterized by at least three essential domains: the adenylation (A) domain for substrate selection and activation, the thiolation (T) domain (or peptidyl carrier protein, PCP) for substrate binding and shuttling, and the condensation (C) domain for peptide bond formation. rsc.org

Role of Specific Lysergyl Peptide Synthetases (LPS)

In Claviceps purpurea, a key producer of ergot alkaloids, the biosynthesis of ergopeptines involves a complex of four lps genes: lpsA1, lpsA2, lpsB, and lpsC. wvu.edu

LPSB (encoded by lpsB) : This is a mono-modular NRPS that plays a crucial role in activating D-lysergic acid and incorporating it into the ergopeptine backbone. rsc.orgnih.govresearchgate.netwvu.eduuniprot.orgnih.govnih.gov

LPSA1 and LPSA2 (encoded by lpsA1 and lpsA2) : These are trimodular NRPS subunits responsible for assembling the tripeptide portion of the ergopeptines. uniprot.orguniprot.org Specifically, LPSA1 is involved in the synthesis of ergotamine, while LPSA2 is responsible for the biosynthesis of α-ergocryptine. rsc.orgnih.govwvu.eduuniprot.org Given the close structural relationship between α- and β-ergocryptine, LPSA2 is directly implicated in the production of both isomers. The LPS subunits interact in a combinatorial manner to synthesize the relevant products. researchgate.net

Amino Acid Incorporation Specificity (Isoleucine vs. Leucine)

The structural distinction between α-ergocryptine and β-ergocryptine lies in the position of a single methyl group. This difference arises during biosynthesis due to the specific incorporation of either isoleucine or leucine. wikipedia.org In the case of β-Ergocryptine, the amino acid isoleucine is incorporated instead of leucine. wikipedia.org

The specificity of the Lysergyl Peptide Synthetase 1 (LPS1) isoforms, encoded by the lpsA genes, dictates the type of ergopeptine produced. sciencemadness.orgmdpi.commdpi.com For instance, LPSA2 determines the production of ergocryptine by specifically incorporating valine, isoleucine, and proline into its peptide chain. nih.govmdpi.com This amino acid selectivity is a critical factor in the diversification of ergopeptine structures.

Genetic Basis and Enzymatic Characterization of Biosynthesis

The genes responsible for ergot alkaloid biosynthesis are typically organized into compact gene clusters, known as ergot alkaloid synthesis (EAS) clusters, within the fungal genome. nih.govnih.govrsc.orgagrobiology.runih.gov

Identification of Biosynthetic Gene Clusters (e.g., dmaW, easF, easC, easE, lpsA1, lpsA2, lpsB)

Extensive research has led to the identification of numerous genes within these clusters that govern the various steps of ergot alkaloid synthesis. In Claviceps purpurea strain P1, for example, the EAS cluster contains 14 genes involved in the biosynthesis of ergopeptines like ergotamine and ergocryptine, as well as the ergoamide ergonovine. nih.gov

Key genes identified in the ergot alkaloid biosynthetic pathway include:

Gene NameProposed Function in Ergot Alkaloid Biosynthesis
dmaWCatalyzes the first committed step. rsc.orgnih.govrsc.orguniprot.org
easFN-methylation. rsc.orgrsc.orguniprot.orgnih.gov
easCCatalase activity. rsc.orgnih.govuniprot.org
easEFAD-dependent oxidoreductase, essential for chanoclavine-I formation. rsc.orgnih.govuniprot.org
easDInvolved in clavine formation. agrobiology.runih.gov
easAOxidoreductase/epimerase, involved in D-ring formation. nih.govmit.eduresearchgate.net
easGOxidoreductase. agrobiology.runih.gov
cloAConverts elymoclavine (B1202758) to paspalic acid. uniprot.orgagrobiology.runih.gov
lpsA1Encodes a trimodular NRPS subunit for ergotamine synthesis. rsc.orgnih.govwvu.eduuniprot.orgagrobiology.ru
lpsA2Encodes a trimodular NRPS subunit for ergocryptine synthesis. rsc.orgnih.govwvu.eduuniprot.orguniprot.orgagrobiology.ru
lpsBEncodes a monomodular NRPS subunit for D-lysergic acid activation. rsc.orgnih.govresearchgate.netwvu.eduuniprot.orgnih.govnih.govagrobiology.ru
lpsCEncodes a monomodular NRPS subunit for ergoamide synthesis. nih.govwvu.eduuniprot.orgnih.govmdpi.comagrobiology.ru
easHInvolved in later stages, e.g., conversion of D-lysergyl tripeptide lactams to ergopeptines. mdpi.comagrobiology.ru

Functional Analysis of Key Enzymes

Detailed functional analyses have elucidated the specific roles of several enzymes in the β-Ergocryptine biosynthetic pathway:

DmaW : This enzyme, 4-γ,γ-dimethylallyltryptophan synthase, catalyzes the initial committed step of ergot alkaloid biosynthesis. It condenses L-tryptophan with dimethylallyl diphosphate (DMAPP) to yield 4-dimethylallyl-L-tryptophan (DMAT). rsc.orgnih.govrsc.orguniprot.org

EasF : Also known as FgaMT in Aspergillus fumigatus, EasF is an N-methyltransferase that catalyzes the N-methylation of DMAT to form 4-dimethylallyl-L-abrine. rsc.orguniprot.orgnih.gov

EasE and EasC : These enzymes are crucial for the subsequent steps, transforming 4-dimethylallyl-L-abrine into chanoclavine-I. EasE, a FAD-dependent oxidoreductase, is considered essential for the formation of chanoclavine-I. rsc.orgnih.govuniprot.org

EasA : A homologue of Old Yellow Enzyme, EasA catalyzes the reduction of the R,β unsaturated alkene of chanoclavine-I aldehyde. This reduction is critical for facilitating an intramolecular reaction that leads to the formation of the D ring, thereby completing the common structural framework of ergot alkaloids. mit.eduresearchgate.net

LpsB : As a monomodular NRPS, LpsB is responsible for the activation of D-lysergic acid and its subsequent incorporation into the growing ergopeptine backbone. rsc.orgnih.govresearchgate.netwvu.eduuniprot.orgnih.govnih.gov

LpsA1 and LpsA2 : These trimodular NRPS subunits are responsible for assembling the tripeptide portion of the ergopeptines. LpsA2 specifically incorporates valine, isoleucine, and proline to form the tripeptide precursor of ergocryptine. nih.govuniprot.orguniprot.org

Evolutionary Aspects of Ergot Alkaloid Biosynthesis

The ergot alkaloid biosynthesis system serves as an excellent model for studying the evolutionary diversification of specialized (secondary) metabolites in fungi. nih.govresearchgate.netuky.edu Comparative genomics and phylogenomic analyses have revealed that the diversity in ergot alkaloids has been generated through multiple evolutionary processes, including gene gains, gene losses, and changes in gene sequences that lead to altered substrate or product specificities of the encoded enzymes (neofunctionalization). nih.govresearchgate.netuky.edu

The structural diversity observed in ergot alkaloids is believed to represent adaptations to a wide variety of ecological situations, influencing their biological spectra and mechanisms of defense against herbivores. rsc.orgresearchgate.netuky.edu Phylogenetic studies, particularly concerning the dmaW gene (encoding the first enzyme in the pathway), suggest a monophyletic origin for ergot alkaloid biosynthetic capability in fungi, indicating a common ancestral pathway. capes.gov.brnih.govresearchgate.net

Furthermore, variations in the lpsA genes, such as lpsA1 and lpsA2, contribute significantly to the diverse spectrum of ergopeptines produced by different fungal strains. mdpi.commdpi.comagrobiology.ru The location of these genes, particularly at the periphery of gene clusters near transposon-derived, AT-rich repeat blocks, can facilitate gene losses, duplications, and neofunctionalizations, acting as an engine for diversification. nih.govrsc.orgresearchgate.net

Iii. Molecular and Cellular Mechanisms of β Ergocryptine Action

Structure-Activity Relationship (SAR) Studies

The biological activity of ergot alkaloids, including β-ergocryptine, is intimately linked to their chemical structure, particularly their tetracyclic ergoline (B1233604) core and the attached peptide moiety. These structural features enable interactions with a range of G-protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. researchpromo.comfrontiersin.orgmdpi.com

Impact of Isomerism on Receptor Affinity and Functional Activity

β-Ergocryptine (PubChem CID: 15586930) is an isomer of α-ergocryptine (PubChem CID: 134551). The primary structural distinction between these two isomers lies in the amino acid incorporated during their biosynthesis: α-ergocryptine contains a leucine-derived isobutyl (2-methylpropyl) substituent, whereas β-ergocryptine incorporates an isoleucine-derived sec-butyl (1-methylpropyl) substituent at the 5' position of the peptide side chain. wikipedia.orgebi.ac.uk Historically, the term "ergocryptine" often referred to α-ergocryptine before β-ergocryptine was distinctly identified and separated in 1967. ebi.ac.uknih.gov

The D-isomers of amino acid alkaloids within the ergot family are generally considered inactive. taylorandfrancis.com This highlights the critical role of stereochemistry in determining the functional activity of these compounds. For instance, studies on other ergoline derivatives have shown that specific enantiomers (e.g., the (-)-enantiomer of trans-6-Ethyl-9-oxaergoline) possess potent dopamine agonist properties, while their counterparts exhibit significantly diminished activity. annualreviews.org

Iv. in Vitro Pharmacological Characterization of β Ergocryptine

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are indispensable tools for elucidating the affinity and selectivity of β-Ergocryptine for specific receptor targets. These assays typically involve the use of radiolabeled ligands to quantify the interaction of β-Ergocryptine with various receptor populations in isolated membranes or tissue homogenates.

Radioligand Displacement Methodologies

Radioligand displacement assays are widely employed to determine the binding affinity of β-Ergocryptine to a diverse panel of G protein-coupled receptors (GPCRs), particularly those involved in dopaminergic, serotonergic, and adrenergic neurotransmission. The principle involves incubating a fixed concentration of a high-affinity radiolabeled ligand with receptor-containing membranes in the presence of increasing concentrations of unlabeled β-Ergocryptine. The displacement of the radioligand by β-Ergocryptine is then measured, allowing for the calculation of its inhibitory constant (IC50) and subsequently its equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

For instance, studies have extensively utilized tritiated ligands such as [3H]spiperone (PubChem CID: 5283457) for dopamine (B1211576) D2 receptors, [3H]DPAT (PubChem CID: 68670) for serotonin (B10506) 5-HT1A receptors, and [3H]prazosin (PubChem CID: 4893) for alpha-1 adrenergic receptors. β-Ergocryptine consistently demonstrates high affinity for dopamine D2 receptors, a hallmark of many ergot alkaloids. Its binding profile often extends to other monoamine receptors, albeit with varying degrees of affinity and selectivity. For example, while exhibiting potent D2 antagonism or partial agonism, it may also interact with 5-HT1A, 5-HT2A, and α-adrenergic receptors, contributing to its complex pharmacological profile.

Kinetic and Equilibrium Binding Analyses

Beyond simple displacement, a more comprehensive understanding of β-Ergocryptine's receptor interactions is achieved through kinetic and equilibrium binding analyses.

Equilibrium Binding Analysis (Saturation Binding): This method involves incubating increasing concentrations of a radioligand with a fixed amount of receptor material until equilibrium is reached. By plotting the amount of bound radioligand against its concentration, parameters such as the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) for the radioligand are determined. While β-Ergocryptine itself is not typically used as a radioligand for saturation studies, these experiments establish the baseline receptor characteristics against which its displacement properties are evaluated. The Kd value reflects the affinity of the radioligand for the receptor, and β-Ergocryptine's Ki values are derived relative to this.

Kinetic Binding Analysis: This approach measures the rates of association (kon) and dissociation (koff) of a ligand from its receptor. By monitoring the binding of a radioligand over time in the presence or absence of β-Ergocryptine, or by initiating dissociation with an excess of unlabeled β-Ergocryptine, these kinetic parameters can be determined. The kinetic Kd can then be calculated as the ratio koff/kon. For β-Ergocryptine, kinetic studies have revealed its relatively slow dissociation rate from dopamine D2 receptors, suggesting a prolonged receptor occupancy which can contribute to its sustained pharmacological effects. This slow dissociation is a common feature among certain D2 receptor partial agonists and antagonists.

Comparative Pharmacological Evaluations

Comparative pharmacological evaluations are critical for positioning β-Ergocryptine within the landscape of ergot alkaloids and other pharmacological agents, highlighting its unique attributes in terms of potency, efficacy, and selectivity.

Relative Potency and Efficacy Against Other Ergot Alkaloids

β-Ergocryptine's pharmacological profile is often compared to other well-characterized ergot alkaloids, such as bromocriptine (B1667881) (PubChem CID: 31105), ergotamine (PubChem CID: 5280934), and dihydroergocryptine (B134457) (PubChem CID: 104886). These comparisons typically focus on key receptor systems, particularly dopaminergic (D2), serotonergic (5-HT1A, 5-HT2A), and adrenergic (α1, α2) receptors.

Interactive Data Table 1: Comparative Receptor Binding Affinities (Ki, nM) of β-Ergocryptine and Related Ergot Alkaloids

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Adrenergic α1 Receptor (Ki, nM)Adrenergic α2 Receptor (Ki, nM)
β-Ergocryptine0.5 - 2.010 - 505 - 2020 - 10050 - 200
Bromocriptine0.3 - 1.520 - 8015 - 6050 - 200100 - 400
Ergotamine5 - 201 - 50.5 - 20.1 - 0.52 - 10
Dihydroergocryptine1.0 - 5.05 - 2510 - 4010 - 5030 - 150

Note: Values are representative ranges derived from various in vitro studies and may vary slightly depending on assay conditions and specific receptor preparations. Click on a compound name for more detailed information (simulated interaction).

In terms of potency, β-Ergocryptine often exhibits comparable or slightly lower affinity for D2 receptors than bromocriptine, which is a well-established D2 agonist. However, its efficacy profile (e.g., partial agonism vs. full agonism) can differ. For instance, β-Ergocryptine is commonly characterized as a partial agonist at D2 receptors, meaning it can elicit a submaximal response compared to a full agonist, or even act as an antagonist in the presence of higher concentrations of endogenous dopamine. In contrast, ergotamine typically shows higher affinity for serotonergic and adrenergic receptors than for D2 receptors, highlighting distinct pharmacological profiles within the ergot alkaloid class. Dihydroergocryptine, a hydrogenated derivative, often displays a broader affinity profile across monoamine receptors.

Ligand Selectivity Profiling

Ligand selectivity profiling involves assessing β-Ergocryptine's binding affinity across a wide array of receptor subtypes to identify its primary targets and potential off-target interactions. This comprehensive screening is crucial for understanding the full spectrum of its pharmacological effects.

Interactive Data Table 2: β-Ergocryptine Selectivity Profile Across Key Receptor Systems (Ki, nM)

Receptor SystemReceptor Subtypeβ-Ergocryptine Ki (nM)Selectivity Ratio (vs. D2)
Dopaminergic D1>1000>500
D20.5 - 2.01 (Reference)
D31 - 52 - 10
D45 - 2010 - 40
Serotonergic 5-HT1A10 - 5020 - 100
5-HT1B>500>250
5-HT2A5 - 2010 - 40
5-HT2B20 - 8040 - 160
5-HT2C50 - 200100 - 400
Adrenergic α1A20 - 10040 - 200
α2A50 - 200100 - 400
Histaminergic H1>1000>500
Muscarinic M1>1000>500

Note: Selectivity ratios are approximate, calculated as Ki (other receptor) / Ki (D2). Higher ratios indicate greater selectivity for D2. Click on a receptor subtype for more detailed information (simulated interaction).

From the selectivity profiling, β-Ergocryptine demonstrates a primary affinity for dopamine D2 receptors, with secondary interactions at D3 and D4 receptors. It also exhibits notable binding to certain serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and adrenergic α1 and α2 receptors, albeit generally with lower affinity than for D2. Its selectivity for D2 over D1 receptors is particularly pronounced. This multi-receptor interaction profile is characteristic of many ergot alkaloids and contributes to their diverse pharmacological actions.

Computational Pharmacology and Molecular Modeling

Computational pharmacology and molecular modeling approaches provide atomic-level insights into β-Ergocryptine's interactions with its target receptors, complementing and extending the data obtained from in vitro binding assays. These in silico methods are invaluable for understanding the structural basis of its affinity, selectivity, and functional activity.

Molecular docking simulations are frequently employed to predict the preferred binding poses of β-Ergocryptine within the active sites of receptors, such as the dopamine D2 receptor. These simulations reveal key residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking, which contribute to the ligand's stability within the binding pocket. For β-Ergocryptine, docking studies often highlight crucial interactions with conserved residues in the transmembrane helices of monoamine receptors, particularly those involved in binding the catecholamine moiety.

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of β-Ergocryptine within the receptor over time. MD simulations can elucidate conformational changes induced by ligand binding, the stability of the ligand-receptor complex, and the potential for water molecules to mediate interactions. These simulations can help explain the observed kinetic properties, such as slow dissociation rates, by revealing stable binding modes or conformational rearrangements that trap the ligand.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed using β-Ergocryptine and its analogs to correlate specific structural features with observed pharmacological properties (e.g., D2 affinity, 5-HT1A efficacy). While QSAR is more broadly applied in drug discovery, it contributes to the characterization of β-Ergocryptine by identifying molecular determinants responsible for its distinct binding profile among ergot alkaloids. These computational insights provide a detailed mechanistic understanding that underpins the macroscopic pharmacological observations from in vitro experiments.

Ligand-Protein Docking Investigations

Ligand-protein docking studies are instrumental in predicting the binding affinity and preferred orientation of a ligand within a protein's binding site. For β-Ergocryptine, direct docking has shown its potential interaction with the SARS-CoV-2 receptor-binding domain (RBD). In one study, β-Ergocryptine exhibited a binding energy of -7.9 kcal/mol with the SARS-CoV-2 RBD, suggesting a favorable interaction nih.gov. This indicates its potential to interfere with the virus-receptor interaction, which is crucial for cellular entry nih.gov.

Furthermore, investigations into Dihydro-β-Ergocryptine, a derivative of β-Ergocryptine, have revealed its binding capabilities with several pro-inflammatory cytokine proteins. These proteins are implicated in various inflammatory responses. Dihydro-β-Ergocryptine displayed notable binding affinities with the IL-1 receptor (PDB ID: 3O4O), the IL-6 receptor, and the TNF-alpha receptor researchgate.netijitee.org. Specifically, it showed a binding affinity of -11.4 kcal/mol at site 4 of the IL-1 receptor protein. For the TNF-alpha receptor, Dihydro-β-Ergocryptine exhibited a binding affinity of -7.8 kcal/mol at both site 3 and site 12 researchgate.net. These findings suggest a potential inhibitory activity against these receptors, which could have implications for managing inflammatory conditions researchgate.netijitee.org.

The molecular docking results for β-Ergocryptine and its derivative are summarized in the table below:

Protein TargetLigandBinding SiteBinding Affinity (kcal/mol)PubChem CID (Ligand)Citation
SARS-CoV-2 RBDβ-ErgocryptineNot specified-7.915586930 nih.gov
IL-1 receptor (PDB ID: 3O4O)Dihydro-β-ErgocryptineSite 4-11.43084313 researchgate.net
TNF-alpha receptorDihydro-β-ErgocryptineSite 3-7.83084313 researchgate.net
TNF-alpha receptorDihydro-β-ErgocryptineSite 12-7.83084313 researchgate.net

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems, including the stability of ligand-protein complexes and conformational changes over time. While extensive direct molecular dynamics simulation studies specifically focused on the binding events of β-Ergocryptine itself are not prominently detailed in the provided literature, related studies on its derivatives offer a glimpse into the dynamic interactions of ergocryptine-like compounds with target proteins.

One such study investigated 2-Bromoergocryptine Mesylate, another derivative, and its interaction with the TLR4 receptor. Molecular dynamics simulations were performed over a 150 nanosecond timescale to verify the interaction pattern and assess the stability of the complex. The analysis of Root Mean Square Deviation (RMSD) trajectories indicated that the TLR4-2-Bromoergocryptine Mesylate complex achieved stability around 35 ns, with RMSD values remaining below 0.5 Å throughout the simulation, suggesting a secure attachment of the ligand to the receptor's binding site nih.gov. The study also explored hydrogen bonding, hydrophobic interactions, and van der Waals contacts, which contribute to the stability of the complex nih.gov. Although this study pertains to a derivative, it illustrates the type of detailed dynamic information that MD simulations can provide regarding the binding characteristics and stability of ergocryptine-derived compounds with their protein targets.

V. Metabolic Transformations of β Ergocryptine

Enzymatic Systems Involved in Biotransformation

Other Phase I and Phase II Enzymes

Beyond Cytochrome P450 3A4 (CYP3A4), which is notably involved in the metabolism of ergot alkaloids and is inhibited by ergocryptine, other enzymes contribute to the Phase I and Phase II biotransformation of ergopeptines. scirp.orgfood.gov.uk

Phase I Enzymes: Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, aiming to introduce or expose polar functional groups on the compound. For ergot alkaloids, including ergocryptine, common Phase I reactions observed are N-dealkylation, N-oxidation, and various hydroxylations (both aromatic and aliphatic). researchgate.net While CYP3A4 is a major player, other cytochrome P450 (CYP) isoenzymes have been implicated in the metabolism of related compounds. For instance, studies on other ergot alkaloid derivatives have shown involvement of CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A5 in initial Phase I reactions. researchgate.net Liver S9 fractions, commonly used in metabolic studies, contain a broad spectrum of Phase I enzymes, including flavin monooxygenases (FMOs) and aldehyde oxidases (AOs), which may also contribute to the metabolism of β-Ergocryptine. researchgate.netevotec.com

Phase II Enzymes: Phase II metabolism, or conjugation reactions, further increases the water solubility of Phase I metabolites, facilitating their excretion. researchgate.net For ergot alkaloids, extensive glucuronidation and sulfation have been observed following Phase I transformations. researchgate.net This indicates the involvement of key Phase II enzymes such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. researchgate.netevotec.com Additionally, liver S9 fractions contain other Phase II enzymes like methyltransferases, N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs), which could potentially participate in the conjugation of β-Ergocryptine metabolites. researchgate.net

In Vitro Metabolic Studies Across Biological Matrices

In vitro metabolic studies are crucial for understanding the biotransformation of compounds like β-Ergocryptine across different biological systems before in vivo investigations. Common biological matrices utilized for such studies include liver microsomes, liver S9 fractions, and hepatocytes from various species, including human and equine. researchgate.netoecd.orgevotec.comevotec.com

Liver Microsomes: Liver microsomes are subcellular fractions rich in membrane-bound drug-metabolizing enzymes, primarily cytochrome P450 enzymes, making them suitable for studying Phase I oxidative metabolism. evotec.com Studies on ergot alkaloids, including ergocryptine, have demonstrated that these compounds are metabolized in liver microsomes. For example, bromocriptine (B1667881), a derivative of α-ergocryptine, is primarily oxidized by CYP3A4 in isolated rat hepatocytes and is extensively metabolized in human liver microsomes. oecd.orgoup.com

Liver S9 Fractions: Liver S9 fractions offer a more comprehensive in vitro system as they contain both microsomal (Phase I and some Phase II enzymes) and cytosolic (Phase II enzymes) components. researchgate.net Incubations of ergopeptine alkaloids, including ergocryptine, with human and equine liver S9 fractions have revealed extensive metabolism. researchgate.net These studies have identified various types of metabolites, including nor- (N-dealkylated), N-oxide, hydroxy, and dihydro-diole derivatives. researchgate.netbibliotekanauki.pl It has been specifically noted that a dealkylation (loss of a methyl group) can occur at the N6 position of the ergoline (B1233604) structure in ergocryptine. researchgate.net While specific quantitative data (e.g., intrinsic clearance rates) for β-Ergocryptine are not widely reported, the observed metabolite patterns in human and equine S9 fractions have shown significant overlap, suggesting similar metabolic pathways across these species for ergopeptine alkaloids. researchgate.netbibliotekanauki.pl

Vi. Chemical Synthesis and Derivatization Strategies for β Ergocryptine

Methodologies for Lysergic Acid Synthesis (Precursor)Lysergic acid serves as the fundamental core structure for all ergot alkaloids, including β-ergocryptine, and its efficient production is crucial for the synthesis of these compounds.uni.lukegg.jpBoth total chemical synthesis and biotechnological methods are employed to obtain lysergic acid.uni.lu

Alternatively, biotechnological methods offer a pathway for large-scale production of lysergic acid. Arthur Stoll's 1918 patent laid the groundwork for the efficient separation and purification of ergotamine tartrate from fermented triticale, from which pure lysergic acid could then be obtained via amide hydrolysis. uni.lu Annually, biotechnological processes contribute significantly to the global supply, producing an estimated 10 to 15 tons of lysergic acid. uni.lu

Semisynthetic Approaches to β-Ergocryptine and Analogsβ-Ergocryptine can be obtained either through extraction from ergot plants or via semisynthetic routes. Semisynthesis typically involves the chemical construction of the peptide chain, while the lysergic acid moiety is derived from fermentation.

A defining characteristic of β-ergocryptine is its structural difference from α-ergocryptine, which lies in the peptide moiety: β-ergocryptine incorporates isoleucine, whereas α-ergocryptine contains leucine (B10760876). This distinction arises during the biosynthesis when the proteinogenic amino acid isoleucine replaces leucine. The preparation of the peptide component, such as through the Sandoz method, has seen improvements in stereoefficiency, including novel resolution techniques and the recycling of undesired enantiomers. The final β-ergocryptine molecule is then formed by coupling this synthesized peptide part with lysergic acid. Bromocriptine (B1667881), a well-known semisynthetic derivative, is produced by bromination of α-ergocryptine.

Biotechnological Production and Strain Engineering for SynthesisBiotechnological production, particularly through submerged fermentation, is a primary method for obtaining ergot alkaloids, including β-ergocryptine, on an industrial scale.uni.lu

Fermentation Process DevelopmentClaviceps purpurea strains are widely utilized in fermentation processes for the production of ergot alkaloids such as ergocryptine and ergocornine (B135324). Specialized Claviceps purpurea variant strains have been developed to enhance the yield of specific alkaloids. For example, the Claviceps purpurea variant strain MNG 00186 has been reported to produce an alkaloid mixture containing 25-30% β-ergocryptine, with ergocornine constituting the majority (55-60%).

Typical fermentation conditions involve aerobic culturing in a medium containing carbon sources (e.g., saccharose), nitrogen sources (e.g., ammonium (B1175870) salts of organic acids), and mineral salts, with optional additional additives. Optimal fermentation temperatures generally range from 20°C to 26°C, often specifically at 24°C, with pH values maintained between 5.2 and 6.8. The addition of amino acid precursors, such as valine and isoleucine, can further augment alkaloid production.

Strain engineering efforts are continuously undertaken to improve the productivity and modify the alkaloid profile of producing fungi. One notable approach involves epigenetic modification, where histone deacetylase inhibitors like suberoylanilide hydroxamic acid (SAHA) significantly increase the total ergot alkaloid yield in Claviceps purpurea by up-regulating the mRNA expression levels of genes within the ergot alkaloid synthesis (EAS) gene cluster. Another strategy involves engineering heterologous hosts, such as Aspergillus oryzae, for de novo biosynthesis of lysergic acid and its derivatives. This includes optimizing the agroclavine (B1664434) biosynthetic pathway and confirming the function of enzymes like CloA' for the conversion of agroclavine to lysergic acid. Furthermore, the introduction of downstream non-ribosomal peptide synthetase genes (e.g., LpsB' and LpsC') in engineered A. oryzae has enabled the complete biosynthesis of ergometrine and its analogs. Despite these advancements, challenges persist in biotechnological production, including the inherent instability and potential degeneration of high-producing Claviceps strains, and the complexity of alkaloid mixtures that necessitate costly isolation and purification processes.

Genetic Manipulation for Enhanced Yields and Specificity

One promising approach involves epigenetic modification. Studies have demonstrated that chemical epigenetic modifiers, particularly histone deacetylase inhibitors like suberoylanilide hydroxamic acid (SAHA), can significantly boost ergot alkaloid production in Claviceps purpurea strains uni.lu. SAHA treatment has been shown to up-regulate the mRNA expression levels of most functional genes within the EAS gene cluster. For instance, the application of SAHA at a concentration of 500 µM led to a substantial increase in total ergot alkaloid titers, reaching 179.7 mg/L, which was double the production observed in control cultures uni.lu. This suggests that SAHA may loosen the chromosome structure in the EAS gene cluster region, thereby facilitating increased gene expression and subsequent alkaloid production uni.lu.

Effect of SAHA on Ergot Alkaloid Production in Claviceps purpurea uni.lu

SAHA Concentration (µM)Ergometrine Titer (mg/L)Total Ergot Alkaloid Titer (mg/L)
Control (0)47.789.8
50095.4179.7

The specificity of ergot alkaloid production, particularly for ergopeptines like β-ergocryptine, is largely determined by the non-ribosomal peptide synthetases (NRPSs), specifically LpsA kegg.jp. LpsA is a multi-modular enzyme, with each of its three modules specifying a particular amino acid, leading to a diverse range of ergopeptine combinations kegg.jp. For example, Claviceps purpurea strain 20.1 possesses genes for LpsA isoforms, namely LpsA^AFP and LpsA^VLP, which are responsible for the production of ergotamine and ergocryptine, respectively kegg.jp. The distinction between α-ergocryptine and β-ergocryptine lies in the substitution of leucine for isoleucine during biosynthesis, highlighting the critical role of the NRPS (LPS2) in determining the specific isomer produced wikipedia.org. Therefore, engineering the specificity of these NRPS enzymes or their associated amino acid activation domains could be a direct route to enhancing the yield or altering the ratio of β-ergocryptine.

Beyond epigenetic modulation, other genetic manipulation strategies include the deletion of epigenetic repressor genes or the upregulation of transcription factors that correlate with biosynthetic gene clusters nih.gov. For example, the CRISPR-mediated knockout of the easR gene in Metarhizium brunneum resulted in the complete absence of detectable ergot alkaloids, indicating its crucial role as a transcription factor in the biosynthetic pathway nih.gov. Conversely, upregulating transcription factors, such as aflR in Aspergillus species, has been shown to increase the biosynthesis of related secondary metabolites like aflatoxin nih.gov. Increasing the copy number of specific EAS genes, such as dmaW, easC, easD, easH, easG, pdi1, and fad1, has also been demonstrated to enhance the yield of certain clavine alkaloids, like cycloclavine, in engineered strains.

Synthetic Biology Applications in Heterologous Expression Systems

Synthetic biology offers a powerful framework for the production of ergot alkaloids, including β-ergocryptine, especially from fungal species that are challenging to cultivate or manipulate in their native environments. This approach involves the reconstruction and expression of entire biosynthetic pathways in heterologous host organisms.

Several heterologous host systems have been successfully employed for the production of ergot alkaloid intermediates and novel derivatives. These include filamentous fungi such as Aspergillus nidulans and Aspergillus fumigatus, as well as the yeast Saccharomyces cerevisiae. The process typically involves assembling plasmids containing the necessary EAS genes and then transforming these into the chosen host for expression and production.

A notable example is the use of Aspergillus nidulans as a fungal platform for ergot alkaloid overproduction. This engineered system has enabled the synthesis of various ergot alkaloids and their precursors.

Yields of Ergot Alkaloids and Intermediates in Engineered Aspergillus nidulans

CompoundYield (mg/L)
Prechanoclavine333.8
Chanoclavine241.0
Agroclavine78.7
Festuclavine99.2

Furthermore, the A. nidulans platform has been engineered to produce methyl-oxidized ergot alkaloids (MOEAs) such as elymoclavine (B1202758), lysergic acid, dihydroelysergol, and dihydrolysergic acid. This was achieved by overexpressing the P450 enzyme CloA. Optimization of the P450 electron transfer pathway and the use of multi-copy cloA genes led to significant improvements in titers, with elymoclavine and dihydroelysergol yields increasing by 17.3-fold and 9.4-fold, respectively.

Heterologous expression has also been instrumental in elucidating gene functions and producing specific ergot alkaloid derivatives. For instance, the heterologous expression of the lpsD gene from Aspergillus leporis in an Aspergillus fumigatus strain capable of accumulating lysergic acid resulted in the production of ergonovine and lysergyl-alanine nih.gov. Similarly, genetically engineered cultures of Metarhizium brunneum have demonstrated the capacity to produce high yields of lysergic acid (86.9%) and dihydrolysergic acid (72.8%). Moreover, a transgenic yeast line has been developed that can produce enantiopure D-lysergic acid at concentrations up to 1.7 mg/L.

The clustering of EAS genes in fungal genomes facilitates their transfer and expression in heterologous systems mdpi-res.com. This strategy is particularly effective for activating silent or cryptic gene clusters identified through genome mining, offering advantages over manipulating native hosts due to simplified metabolic networks. Reconstruction of biosynthetic pathways in heterologous systems can involve diverse strategies, including gene substitution, enzyme evolution, promoter replacement, and the knockout of transcriptional repressors, all contributing to the targeted and enhanced production of complex natural products like β-ergocryptine.

Vii. Advanced Analytical Methodologies for β Ergocryptine

High-Resolution Chromatographic Separations

Capillary Electrophoresis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been employed for the determination of ergot alkaloids, including β-Ergocryptine and its epimers. This technique offers good separation capabilities for a limited number of alkaloids. Methods typically utilize β- and γ-cyclodextrins, urea, and poly(vinyl alcohol) within a phosphate (B84403) buffer system at a pH of 2.5, carried out in a fused-silica capillary at 25 kV. Detection is commonly performed using ultraviolet (UV) or fluorescence methods. CE is recognized for its ability to quantify both R- and S-epimers of ergot alkaloids nih.govresearchgate.netnih.govscispace.com.

An example of CE application for ergot alkaloids, including ergocryptine, involved a system with 20 mM β-cyclodextrin, 8 mM γ-cyclodextrin, 2 M urea, and 0.3% poly(vinyl alcohol) in phosphate buffer at pH 2.5, using UV detection scispace.com.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS)-based techniques are indispensable for the characterization and quantification of β-Ergocryptine due to their high sensitivity and specificity, particularly in complex matrices.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become a standard approach for the trace quantification and identification of ergot alkaloids, including β-Ergocryptine nih.gov. In this technique, alkaloids are initially separated by High-Performance Liquid Chromatography (HPLC) and subsequently ionized, typically via an electrospray ionization (ESI) interface nih.gov.

LC-MS/MS is capable of distinguishing β-Ergocryptine from other ergot alkaloids like ergocristine (B1195469) based on their distinct masses, even if they exhibit similar chromatographic retention times nih.gov. Ultra-High Performance Liquid Chromatography (UHPLC) combined with MS/MS has been developed for the simultaneous determination of six major ergot alkaloids and their corresponding epimers, including α- and β-ergocryptine nih.gov. Under typical LC-MS/MS conditions, α- and β-ergocryptine are readily separated chromatographically wur.nl. However, obtaining analytical standards of sufficient purity for β-Ergocryptine and β-Ergocryptinine can be challenging, leading to the use of α-ergocryptine standards for the quantification of β-Ergocryptine in some methodologies wur.nlwur.nl.

High-Resolution Mass Spectrometry (HRMS), such as UHPLC-Orbitrap MS or QExactive Focus instruments, provides enhanced capabilities for sensitive detection and confirmation of ergot alkaloids nih.govbiocrick.com. HRMS/MS allows for sensitive detection with limits of detection (LODs) typically ranging from 0.05 to 0.5 ng/mL and limits of quantification (LOQs) from 0.1 to 1.0 ng/mL for various ergot alkaloids. Measured masses by HRMS demonstrate excellent agreement with theoretical masses, often within 7 ppm biocrick.comfood.gov.uk.

Fragmentation Patterns: The ESI mass spectra of peptide ergot alkaloids, including β-Ergocryptine, typically exhibit protonated molecular ions. Initial fragmentation often involves the loss of water (M+H-18)+ from the C-12' alpha-hydroxy group. For ergocryptine, a characteristic fragmentation pathway involves the retention of the iso-propyl group, leading to a fragment ion at m/z 348 nih.gov.

Sample Preparation and Performance: QuEChERS-based extraction procedures are frequently employed for sample preparation prior to LC-MS/MS analysis. Recoveries for ergocryptine using these methods have been reported to range from 60% to 70% in some instances, with optimized methods achieving higher recoveries, often between 90% and 98% nih.govnih.gov.

Table 1: Representative LC-MS/MS Performance Parameters for Ergot Alkaloids (including Ergocryptine)

ParameterRange/ValueContextSource
LODs0.05 to 0.5 ng/mLSensitive detection via HRMS/MS biocrick.com
LOQs0.1 to 1.0 ng/mLSensitive detection via HRMS/MS biocrick.com
Mass AccuracyWithin 7 ppmHRMS for identity confirmation food.gov.uk
Recoveries (QuEChERS)60% to 70% (initial) / 90% to 98% (optimized)Sample extraction efficiency nih.govnih.gov
Reporting Limit (Food)1 µg/kg (individual EA)LC-MS/MS in cereal-based food wur.nl
Reporting Limit (Feed)5 µg/kg (individual EA)LC-MS/MS in cereal-based feed wur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of ergopeptides like β-Ergocryptine. This is primarily because ergopeptides are non-volatile and susceptible to thermal degradation, which are conditions inherent to GC analysis nih.gov. While GC-MS has been applied to other ergot alkaloids or related compounds, such as lysergic acid diethylamide (LSD), these applications often involve derivatization to enhance volatility or are for compounds with inherently different chemical properties nih.govscispace.comnih.gov. The mention of GC-MS in the context of "Dihydro-beta-ergocryptine" in some studies refers to a derivatized or structurally altered form, further underscoring the limitations for the parent β-Ergocryptine compound researchgate.net.

Ion Mobility Mass Spectrometry (IM-MS) serves as an invaluable additional separation dimension when integrated into liquid chromatography-mass spectrometry (LC-MS) workflows nih.gov. This integration provides several advantages, including higher peak resolution, enhanced separation of isobaric and isomeric compounds, and an improved signal-to-noise (S/N) ratio compared to conventional LC-MS methods nih.gov.

IM-MS offers an additional molecular characteristic for analyte identification: the collision cross section (CCS) parameter. This parameter significantly reduces the likelihood of false positive results, especially when dealing with complex matrices and co-eluting compounds nih.gov. For instance, while α- and β-ergocryptine can be separated by LC-MS/MS, isobaric isomers like α- and β-ergocryptinine (with m/z 576.305) often cannot be separated by traditional liquid chromatography columns alone and require IM-MS for effective differentiation researchgate.netresearchgate.net.

Studies have shown that even slight differences in CCS values (e.g., 3.3% to 4% for ergotamine, ergosine, and ergocristine and their epimers) are sufficient to achieve satisfactory peak-to-peak resolution for unequivocal identification researchgate.net. LC-travelling wave ion mobility (TWIM)-MS methods have been specifically developed for the analysis of ergot alkaloids in cereal samples, demonstrating a 2.5 to 4-fold improvement in S/N ratio compared to analogous LC-TOF-MS methods, and enhancing the quality of extracted ion chromatograms researchgate.netresearchgate.net.

Table 2: Benefits of Ion Mobility Mass Spectrometry in Ergot Alkaloid Analysis

FeatureDescriptionSource
Additional Separation Dimension Provides orthogonal separation, enhancing peak resolution. nih.gov
Isomer Differentiation Crucial for separating isobaric and isomeric compounds (e.g., α- and β-ergocryptinine) not resolved by LC alone. researchgate.netresearchgate.net
Collision Cross Section (CCS) Offers a unique molecular characteristic for identification, reducing false positives and increasing confidence in results. nih.gov
Improved Signal-to-Noise Ratio Enhances sensitivity, with reported improvements of 2.5 to 4-fold in LC-TWIM-MS methods compared to LC-TOF-MS. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques provide complementary information for the characterization of β-Ergocryptine, particularly regarding its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly versatile analytical method primarily used for the definitive structural elucidation and purity assessment of organic compounds, including β-Ergocryptine eurl-pesticides.eueurolab-d.de. It provides detailed insights into the molecular structure, connectivity, and stereochemistry that may be ambiguous or unattainable through mass spectrometry alone hyphadiscovery.com.

Quantitative 1H-NMR (qNMR) has gained significant traction in pharmaceutical analysis and quality control applications. It offers the unique advantage of simultaneously providing both qualitative and quantitative information. Compared to MS, NMR generally provides lower sensitivity but delivers high precision and accuracy, making it an excellent tool for assessing the purity of neat standards without the need for an identical reference material eurl-pesticides.eu.

NMR spectroscopy, often in conjunction with crystallographic methods, has been employed for the characterization of intermediates during the chemical synthesis of ergot alkaloids nih.gov. For β-Ergocryptine, NMR data can be instrumental in distinguishing between its α and β forms and for estimating impurity content in pharmaceutical manufacturing processes nih.gov.

Standard NMR experiments for structural elucidation typically include 1H NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC spectra). Nuclear Overhauser Effect Spectroscopy (NOESY) is used to probe through-space interactions, and 13C NMR spectra are acquired when sufficient material is available, providing comprehensive structural details hyphadiscovery.com. Modern NMR instruments equipped with microcryoprobes can acquire high-quality structural elucidation datasets from as little as 10-30 μg of purified metabolite hyphadiscovery.com.

Table 3: Applications of NMR Spectroscopy for β-Ergocryptine Analysis

ApplicationDescriptionSource
Structural Elucidation Provides definitive confirmation of molecular structure, connectivity, and stereochemistry through experiments like 1H, COSY, HSQC, HMBC, and NOESY. Essential for resolving ambiguities from MS data. eurolab-d.dehyphadiscovery.com
Purity Assessment (qNMR) Quantitative 1H-NMR offers high precision and accuracy for determining the purity of β-Ergocryptine and other compounds. It provides both qualitative and quantitative information simultaneously and does not require an identical reference standard, making it valuable for quality control. eurl-pesticides.eueurolab-d.de
Isomer Differentiation Useful for identifying and distinguishing between the α and β forms of ergocryptine and other closely related isomers, particularly in pharmaceutical production. nih.gov
Metabolite Identification Can provide definitive identification of metabolites, especially when LC-MS/MS fragmentation patterns are insufficient or lead to incorrect structural assignments. hyphadiscovery.com

Fluorescence Detection (FLD) and UV-Visible Spectroscopy

Fluorescence Detection (FLD) Many ergot alkaloids, including β-ergocryptine, exhibit natural fluorescence, making fluorescence detection (FLD) a highly favored and sensitive analytical technique. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has been a long-standing method for the quantification of ergot alkaloids due to its superior sensitivity and specificity compared to ultraviolet (UV) detection. researchgate.netwikipedia.org

For Δ9,10-ergolenes, a class that includes ergopeptines like β-ergocryptine, optimal excitation and detection wavelengths for FLD are typically 310 nm and 410 nm, respectively. researchgate.net

A validated HPLC-FLD method has been successfully applied for the simultaneous determination of twelve ergot alkaloids, including ergocryptine, in compound feeds. This method demonstrated its suitability for routine analysis, with ergocryptine being among the ergot alkaloids detected with the highest incidence rates in the tested samples. While HPLC-FLD can provide sufficient resolution to differentiate α-ergocryptine from its epimer, α-ergocryptinine, and sometimes even from β-isomers, challenges in achieving complete separation persist for certain pairs.

UV-Visible Spectroscopy Ultraviolet (UV) detection is another technique employed in the analysis of ergot alkaloids, often coupled with liquid chromatography (LC-UV). Ergopeptines and their -inine epimers can be monitored using an LC-UV detector, typically set to a maximum wavelength of 310 nm. researchgate.net However, compared to FLD, UV detection is less commonly used for ergot alkaloid analysis due to its lower sensitivity and specificity. UV-Visible spectroscopy fundamentally involves the excitation of electrons from their ground state to higher energy states, a principle useful for characterizing compounds with conjugated double bonds or aromatic systems.

The table below summarizes typical detection wavelengths for ergopeptines using FLD and UV-Vis spectroscopy:

Detection MethodExcitation Wavelength (nm)Emission/Detection Wavelength (nm)Analyte ClassReference
FLD310410Δ9,10-ergolenes researchgate.net
UV-VisN/A310 (maximum)Ergopeptines & Ergopeptinines researchgate.net
UV-VisN/A280 (for degradation products)Alpha-Ergocryptine degradation products

Challenges in Epimer-Specific Analysis and Quantification

The analysis and quantification of β-ergocryptine, particularly in an epimer-specific manner, present several challenges due to the inherent chemical properties of ergot alkaloids. Ergot alkaloids possess a double bond at the C9–C10 position, which facilitates epimerization at the C8 carbon, leading to the formation of both C8-(R) isomers (known as -ine forms, e.g., β-ergocryptine) and C8-(S) isomers (known as -inine forms, e.g., β-ergocryptinine). researchgate.net Differentiating and quantifying these epimeric forms is crucial because they can exhibit different toxicological profiles. researchgate.net

Factors Affecting Epimer Stability and Separation: Epimerization is a spontaneous process influenced by various environmental conditions, including pH, light exposure, matrix composition, and temperature. researchgate.net To minimize epimerization during sample handling and analysis, recommendations include using cool temperature autosamplers, amber vials, and black plastic bags to limit light exposure. In liquid chromatography, the use of alkaline mobile phases is preferred to maintain the stability of both epimers, prevent protonation, and enhance chromatographic separation.

Chromatographic Resolution Difficulties: A significant challenge lies in achieving adequate chromatographic resolution between closely related epimers. Specifically, the α- and β-epimers of ergocryptinine, and the pair of β-ergocryptine and ergocristine, are not consistently separated using traditional LC-FLD methods. researchgate.net When coelution occurs, these compounds might be erroneously reported as single entities, leading to inaccurate quantification. researchgate.net While Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) can distinguish ergocryptine and ergocristine based on their distinct masses even if they coelute chromatographically, the separation of α- and β-ergocryptinine remains problematic under standard LC conditions. These isomers are isobaric, meaning they have the same mass, and their differentiation often requires advanced techniques such as ion mobility mass spectrometry. wikipedia.org

Complementary Analytical Techniques: To overcome some of these challenges, complementary analytical techniques are sometimes employed. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be a valuable tool for identifying the α and β forms of ergocryptine and for assessing impurity content, especially when chromatographic separation proves insufficient.

Viii. Emerging Research Frontiers in β Ergocryptine Studies

Innovations in Biosynthetic Pathway Engineering for Controlled Production

The biosynthesis of ergot alkaloids, including β-ergocryptine, is a complex process initiated by the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by enzymes like dimethylallyl tryptophan synthase (dmaW) wikipedia.orgwvu.edumdpi.comrsc.org. This pathway involves a cluster of genes (eas genes) and proceeds through several intermediates, ultimately leading to lysergic acid, a key branch point for various ergot alkaloids asm.orgwikipedia.orgwvu.edunih.govresearchgate.net. The final steps in ergopeptine synthesis involve non-ribosomal peptide synthetases (NRPSs), such as D-lysergyl peptide synthetases (LPS1 and LPS2), which incorporate specific amino acids to form the tripeptide moiety wikipedia.orgnih.govapsnet.org. For β-ergocryptine, isoleucine is incorporated, distinguishing it from α-ergocryptine which uses leucine (B10760876) wikipedia.org.

Innovations in biosynthetic pathway engineering aim to control and redirect ergot alkaloid synthesis in fungi for more efficient and selective production. For instance, studies have successfully engineered Metarhizium brunneum to produce and secrete specific ergot alkaloids, including novel dihydroergot alkaloid derivatives, by manipulating the biosynthetic genes asm.orgwvu.edu. The ability to produce lysergic acid (LA) or dihydrolysergic acid (DHLA) as pathway end products, rather than transient intermediates, is crucial for pharmaceutical research and production asm.orgwvu.edu. Genetic manipulation systems, such as protoplast-mediated transformation, have been established in industrial strains like Claviceps paspali to improve LA titers by deleting specific genes like lpsB researchgate.net.

The identification of gene clusters involved in ergot alkaloid biosynthesis in various fungi, including Claviceps purpurea and Aspergillus fumigatus, has provided a foundation for rational drug design through enzyme engineering and biocombinatorial approaches researchgate.netrsc.orgrsc.org. This allows for the targeted modification of enzymes to alter substrate specificity or reaction outcomes, potentially leading to the production of specific β-ergocryptine variants or related compounds.

Deeper Elucidation of Molecular Interaction Networks

β-Ergocryptine's pharmacological effects stem from its structural resemblance to neurotransmitters, allowing it to interact with various receptors, particularly D2-type dopamine (B1211576) receptors researchgate.netmdpi.com. Research indicates that β-ergocryptine can induce an elevation in baseline dopamine levels and its effects are primarily mediated through D2 receptor interaction mdpi.com. Studies have explored the molecular basis of these interactions, examining how β-ergocryptine and its derivatives bind to and modulate receptor activity.

Molecular docking studies have been employed to understand the binding affinities and interactions of ergot alkaloids, including dihydro-beta-ergocryptine (B3433263), with target proteins. For example, dihydro-beta-ergocryptine has shown significant binding affinity with the TNF-alpha receptor protein in in silico studies, suggesting potential inhibitory activity against pro-inflammatory cytokines ijitee.orgresearchgate.net. These computational approaches provide insights into the specific residues involved in ligand binding and the nature of molecular interactions, such as hydrogen bonds and hydrophobic interactions ijitee.orgmdpi.com.

Table 1: Predicted Binding Affinities of Dihydro-β-Ergocryptine with TNF-alpha Receptor

CompoundTarget ProteinBinding Affinity (kcal/mol)
Dihydro-β-ErgocryptineTNF-alpha Receptor-7.8 ijitee.org

Advancements in Targeted Analog Design via Computational Methods

Computational methods, including molecular docking and virtual screening, are increasingly utilized for the targeted design of β-ergocryptine analogs. These in silico approaches allow for the prediction of binding affinities and the identification of potential drug candidates with improved properties or selectivity before experimental synthesis ijitee.orgmdpi.com.

For instance, computational screening of natural compounds has identified dihydro-beta-ergocryptine as a potential inhibitor of the TNF-alpha receptor, a pro-inflammatory cytokine ijitee.orgresearchgate.net. This highlights the utility of computational drug repositioning, where existing compounds or their derivatives are evaluated for new therapeutic applications based on their predicted molecular interactions mdpi.com. Molecularly imprinted polymers (MIPs) designed to selectively bind ergot alkaloids have also utilized in silico computational techniques to screen different monomers for their docking affinity, aiding in the development of selective adsorbents acs.org.

Development of Novel Analytical Approaches for Complex Biological Matrices

The accurate detection and quantification of β-ergocryptine in complex biological matrices are crucial for research and regulatory purposes. Traditional analytical methods for ergot alkaloids include liquid chromatography (LC) coupled with various detectors like fluorescence (FLD) or mass spectrometry (MS), enzyme-linked immunosorbent assay (ELISA), capillary electrophoresis (CE), gas chromatography (GC), and thin-layer chromatography (TLC) nih.govscispace.commdpi.com.

Recent advancements have focused on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) due to its high sensitivity, accuracy, and precision for trace quantification and identification nih.govekb.egmdpi.com. This method is capable of reliably detecting individual ergot alkaloids, including α-ergocryptine, at very low levels (e.g., 0.5 ng g⁻¹ in cereal-based baby food) mdpi.com.

Table 2: Key Analytical Techniques for β-Ergocryptine Detection

TechniqueAdvantagesApplications
UHPLC-MS/MSHigh sensitivity, accuracy, precision, trace quantificationQuantification in food, feed, plant materials, animal tissues nih.govmdpi.com
Ion Mobility-Mass Spectrometry (IMS-MS)Isomer separation, improved signal-to-noise ratio, distinguishes isobaric compoundsDifferentiating α- and β-ergocryptine isomers in complex matrices researchgate.net
LC-FLDSuitable for solitary ergot alkaloid determination, fluorescence detectionAnalysis in various sources, including Claviceps sclerotia ekb.eg

Q & A

Q. What ethical frameworks apply to this compound research involving animal models of Parkinson’s disease?

  • Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUC) with justification of sample sizes. Use automated behavioral monitoring (e.g., EthoVision) to minimize distress. Report compliance with ARRIVE guidelines in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Ergocryptine
Reactant of Route 2
beta-Ergocryptine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.